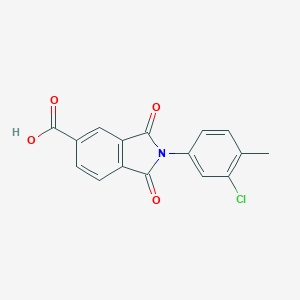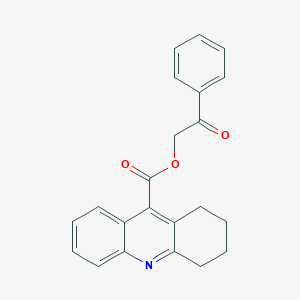
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as 5-chloro-2-hydroxyindole-3-one (5-CHI), is a heterocyclic compound that has been studied in scientific research for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 189-190°C. 5-CHI has been used in the synthesis of several biologically active compounds, including chiral compounds, and has also been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives
Research has developed methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives. These methods provide a basis for exploring the compound's versatility in chemical synthesis and potential applications in medicinal chemistry and material science (Tan et al., 2016).
Photophysical Properties
A study on the excited-state intramolecular proton transfer (ESIPT) chromophores, including derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, has been conducted. These chromophores exhibit significant fluorescence and sensitivity to solvent polarity, highlighting their potential in developing new fluorescent materials for optical applications (Deshmukh & Sekar, 2015).
Antimicrobial Activity
Novel azaimidoxy compounds, including derivatives of 2-hydroxy-1H-isoindole-1,3(2H)-dione, have been synthesized and evaluated for their antimicrobial properties. These compounds show promise as potential chemotherapeutic agents, underscoring the importance of the structural framework in developing new antimicrobial drugs (Jain, Nagda, & Talesara, 2006).
Liquid Crystalline Properties
Research into the liquid crystalline properties of isoindole-1,3-dione-based Schiff bases has been conducted, revealing enantiotropic liquid crystalline behavior with nematic textures in some derivatives. This work suggests the potential for using such compounds in the development of new materials for display technologies and other applications requiring controlled liquid crystalline phases (Dubey et al., 2018).
Propriétés
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h5-7,9-10,17H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBXVJNOYPCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)




![N-(2-chlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B434280.png)

![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)

![4-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B434407.png)